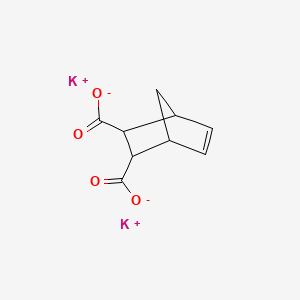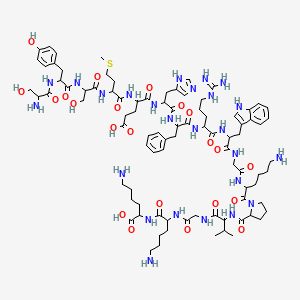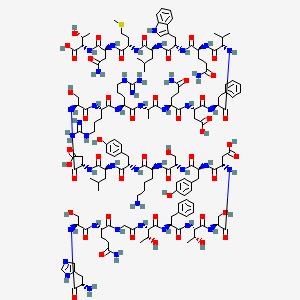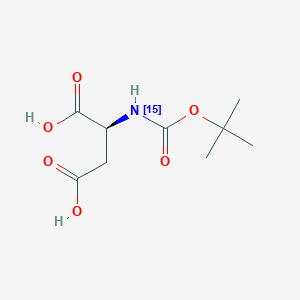
N,N-Diethyl-2,3-dimethylbenzamide
Vue d'ensemble
Description
N,N-Diethyl-2,3-dimethylbenzamide is a synthetic organic compound with a molecular weight of 205.3 . It is commonly used as an ingredient in insect repellants .
Synthesis Analysis
The synthesis of N,N-Diethyl-2,3-dimethylbenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings, which has allowed the synthesis of amides in a very effective manner . The procedure has been successfully applied to the unique preparation of N,N-Diethyl-2,3-dimethylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis
The molecular formula of N,N-Diethyl-2,3-dimethylbenzamide is C13H19NO . The InChI code is 1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 .Chemical Reactions Analysis
N,N-Dimethylbenzamide is a hydrotropic agent and its ability to solubilize drugs with low aqueous solubility has been investigated . It reacts with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .Physical And Chemical Properties Analysis
N,N-Diethyl-2,3-dimethylbenzamide is a liquid at 20 degrees Celsius . . The refractive index is 1.52 .Applications De Recherche Scientifique
Application in Metal-Organic Frameworks (MOFs) Synthesis
- Summary of the Application: N,N-Diethyl-3-methylbenzamide (DEET), which is structurally similar to N,N-Diethyl-2,3-dimethylbenzamide, has been shown to act as a solvent in the synthesis of MOFs . MOFs are a class of crystalline coordination polymers composed of metal ions or clusters bound by organic linker molecules . They have high porosity and surface area, making them attractive for various applications such as gas storage/separation, catalysis, and drug delivery .
- Methods of Application or Experimental Procedures: MOFs are generally synthesized solvothermally in formamide solvents such as N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), or more rarely in water and/or alcohols . The choice of solvent is an important parameter for MOF synthesis, as two otherwise identical synthetic procedures, differentiated by synthesis solvent only, can yield unique materials with correspondingly disparate properties . In this case, DEET is used as a greener alternative to the toxic formamide solvents typically used .
- Results or Outcomes: The use of DEET as a synthesis solvent has been shown to lower production barriers and facilitate applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .
Application in Organic Synthesis
- Summary of the Application: N,N-Diethyl-3-methylbenzamide, which is structurally similar to N,N-Diethyl-2,3-dimethylbenzamide, has been used in the development of new techniques for the preparation of organic compounds . This compound has been used in the synthesis of amides in a very effective manner .
- Methods of Application or Experimental Procedures: The development of copper-based metal-organic frameworks has allowed the synthesis of amides . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .
- Results or Outcomes: The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .
Safety And Hazards
Orientations Futures
N,N-Diethyl-2,3-dimethylbenzamide has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This suggests that N,N-Diethyl-2,3-dimethylbenzamide could play a significant role in the future of insect repellent formulations and metal-organic framework synthesis .
Propriétés
IUPAC Name |
N,N-diethyl-2,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYLWURFNYXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575907 | |
| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2,3-dimethylbenzamide | |
CAS RN |
57806-76-5 | |
| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














